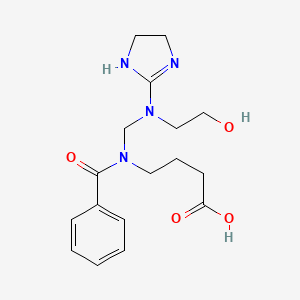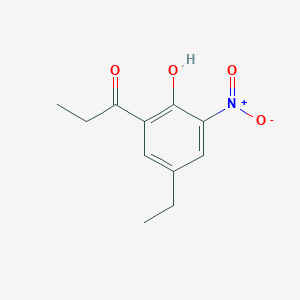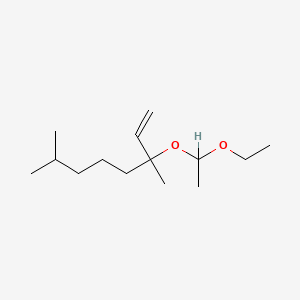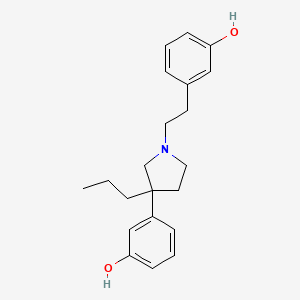
acetonitrile;4-methylbenzenesulfonic acid;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile, 4-methylbenzenesulfonic acid, and palladium are three distinct compounds that, when combined, can form a complex used in various chemical reactions and applications. Acetonitrile is a colorless liquid with the formula CH₃CN, commonly used as a solvent in organic synthesis . Palladium is a transition metal with the symbol Pd, widely used in catalysis and various industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
Acetonitrile: Acetonitrile is primarily produced as a byproduct of acrylonitrile manufacture.
4-Methylbenzenesulfonic Acid: This compound can be synthesized by sulfonating toluene with sulfuric acid or oleum.
Palladium Complexes: Palladium complexes involving acetonitrile and 4-methylbenzenesulfonic acid can be prepared by reacting palladium salts with these ligands under controlled conditions.
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: Acetonitrile can undergo oxidation to form acetic acid and hydrogen cyanide.
Substitution: 4-Methylbenzenesulfonic acid can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas is often used in the presence of palladium catalysts.
Substitution: Sulfuric acid or oleum is used for sulfonation reactions involving 4-methylbenzenesulfonic acid.
Major Products
Oxidation of Acetonitrile: Acetic acid and hydrogen cyanide.
Reduction Catalyzed by Palladium: Alkanes from alkenes.
Substitution with 4-Methylbenzenesulfonic Acid: Various sulfonated aromatic compounds.
科学的研究の応用
Chemistry
Biology
Biochemical Studies: Acetonitrile is used as a solvent in biochemical studies due to its ability to dissolve a wide range of compounds.
Medicine
Pharmaceutical Synthesis: Palladium-catalyzed reactions are crucial in the synthesis of various pharmaceutical compounds.
Industry
作用機序
The mechanism of action for palladium complexes involves the coordination of palladium with acetonitrile and 4-methylbenzenesulfonic acid, forming a stable complex that can facilitate various catalytic reactions. The palladium center acts as a catalyst, enabling the activation and transformation of substrates through oxidative addition, reductive elimination, and other catalytic cycles .
類似化合物との比較
Similar Compounds
Acetonitrile: Similar compounds include propionitrile and butyronitrile.
4-Methylbenzenesulfonic Acid: Similar compounds include benzenesulfonic acid and methanesulfonic acid.
Palladium Complexes: Similar compounds include platinum and rhodium complexes.
Uniqueness
Acetonitrile: Its high polarity and ability to dissolve a wide range of compounds make it unique among nitriles.
4-Methylbenzenesulfonic Acid: Its strong acidity and ability to act as a catalyst in various organic reactions distinguish it from other sulfonic acids.
Palladium Complexes: Palladium’s ability to catalyze a wide range of reactions, including cross-coupling and hydrogenation, makes it unique among transition metal catalysts.
特性
分子式 |
C18H22N2O6PdS2 |
|---|---|
分子量 |
532.9 g/mol |
IUPAC名 |
acetonitrile;4-methylbenzenesulfonic acid;palladium |
InChI |
InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3; |
InChIキー |
LVPBXJOLQSPWHW-UHFFFAOYSA-N |
正規SMILES |
CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


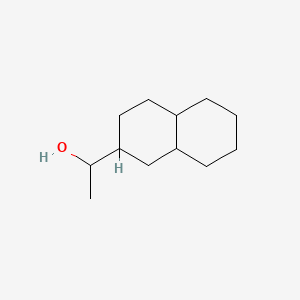
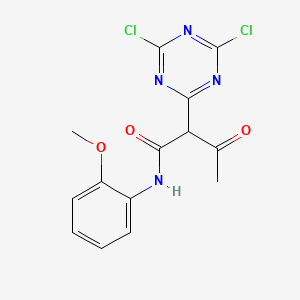
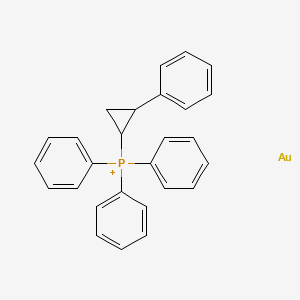
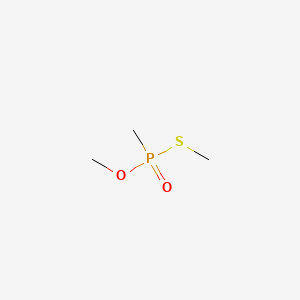
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)

![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
